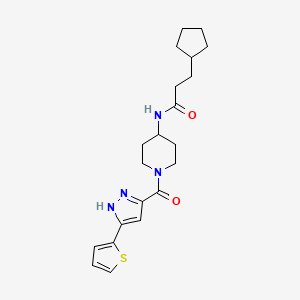![molecular formula C15H19ClN2O3S B2373798 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone CAS No. 1281684-12-5](/img/structure/B2373798.png)
1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance . The molecular formula represents the number and type of atoms in a molecule . The structural formula represents the connectivity of atoms in a molecule .
Synthesis Analysis
The synthesis of a chemical compound refers to the process of creating the compound, usually by reacting simpler substances together . The synthesis analysis would involve a detailed study of the reaction conditions, the reagents used, the mechanism of the reaction, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include studying the reactivity of the compound, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .科学的研究の応用
Chlorinated Compounds in Environmental Science
Chlorinated compounds have been extensively studied for their environmental impact and toxicological effects. Research on occupational exposure to chlorinated solvents, such as those similar in structure to the chlorophenyl group in the compound, has shown associations with adverse health effects, including toxicity to the nervous system and organs, and potential carcinogenicity (Ruder, 2006). The persistence and bioaccumulation of chlorinated compounds like DDT and its metabolites have been linked to endocrine disruption in humans and wildlife, with implications for reproductive and immune systems (Burgos-Aceves et al., 2021).
Sulfonamides in Pharmaceutical Applications
The sulfonamide group is a key structural feature in many clinically used drugs, including antimicrobials, diuretics, and carbonic anhydrase inhibitors. A review of sulfonamides between 2008 and 2012 highlighted the development of novel drugs and patents targeting various diseases, indicating the ongoing relevance of sulfonamides in drug discovery and development (Carta et al., 2012). Similarly, dapsone, a sulfone derivative, has shown promise as a neuroprotective and cytoprotective agent, suggesting potential therapeutic applications beyond its traditional use in dermatology (Diaz‐Ruiz et al., 2021).
Diazepanes in Biological Research
1,4-Diazepines, which share a structural similarity with the diazepan portion of the compound, are recognized for their wide range of biological activities. They have been explored for their therapeutic potential in treating conditions such as anxiety, epilepsy, and cancer, due to their interactions with various biological targets (Rashid et al., 2019). The versatility of 1,4-diazepines underscores the importance of such structures in medicinal chemistry and pharmaceutical research.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-13(19)17-8-4-9-18(11-10-17)22(20,21)12-7-14-5-2-3-6-15(14)16/h2-3,5-7,12H,4,8-11H2,1H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHOLRQNOLJQRY-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

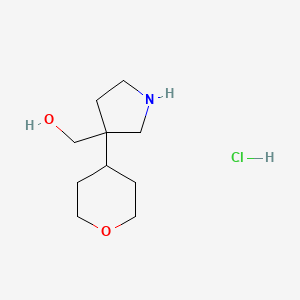
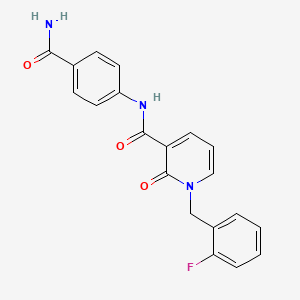
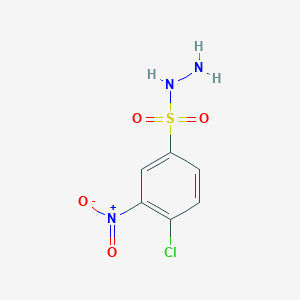
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2373721.png)
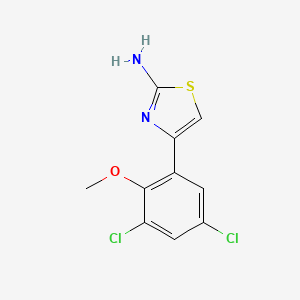
![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)


![1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2373728.png)
![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)
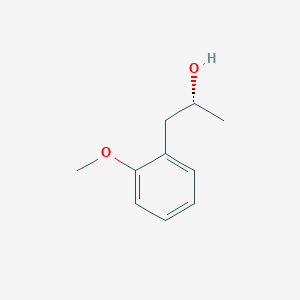

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2373733.png)
